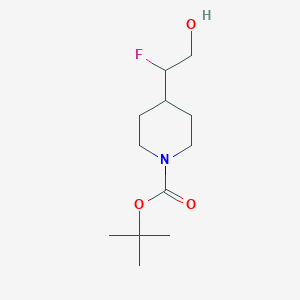

Tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22FNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(13)8-15/h9-10,15H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEYVOBSVRXLBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and fluoroethanol under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The fluoro group can be reduced to a hydroxyl group.

Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features allow for various applications, particularly in drug development and synthesis. This article explores its scientific research applications, including synthesis methods, biological activities, and potential therapeutic uses.

Drug Development

Tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests that it may exhibit similar pharmacological properties.

Case Study: Anti-inflammatory Properties

Recent studies have highlighted the compound's efficacy in modulating inflammatory pathways. For instance, it has shown promise in inhibiting soluble epoxide hydrolase, a target implicated in various inflammatory diseases. The introduction of the fluoroalkyl group enhances its binding affinity and selectivity towards this enzyme, potentially leading to new anti-inflammatory therapies .

Synthesis of Analogues

The compound serves as a versatile intermediate in the synthesis of various piperidine derivatives. Researchers have utilized it to create analogues with modified functional groups that can improve biological activity or reduce toxicity.

Synthesis Methodology

A typical synthetic route involves the reaction of tert-butyl piperidine derivatives with fluorinated alcohols under acidic conditions. This method allows for the introduction of the hydroxyethyl group while maintaining the integrity of the piperidine ring .

The biological activity of tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate has been assessed through various assays:

Potential Therapeutic Uses

The compound's unique properties suggest several therapeutic applications:

- Anti-inflammatory Agents : Its ability to inhibit key inflammatory mediators positions it as a candidate for treating conditions like arthritis and sepsis.

- Antimicrobial Agents : The compound's efficacy against certain pathogens could lead to its development as a new antibiotic.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to its targets . The piperidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability .

Comparación Con Compuestos Similares

Key Structural and Functional Differences

Fluorine vs. Non-Fluorinated Analogs: The target compound’s fluorine atom increases electronegativity and metabolic stability compared to non-fluorinated analogs like tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate. This enhances resistance to oxidative degradation in vivo . In contrast, tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate contains three fluorine atoms, significantly boosting polarity and acidity (pKa modulation) .

Hydroxyl Group Impact: The 2-hydroxyethyl group in the target compound enables hydrogen bonding, improving aqueous solubility relative to tert-butyl 4-(3-fluoro-2-methyl-6-nitrophenylamino)piperidine-1-carboxylate (), which has a nitro group and aromatic amine, reducing solubility .

Boc Protection Strategy :

- All listed compounds utilize Boc protection, but substituent bulkiness varies. For example, tert-butyl 4-(2-(4-chlorophenyl)-3,3-difluoroallyl)piperidine-1-carboxylate has a large aromatic/allyl group, complicating synthetic purification compared to the target compound’s simpler hydroxyethyl chain .

Actividad Biológica

Tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate is a piperidine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a fluoro group and a hydroxyl moiety, suggests promising biological activities, including antibacterial, antifungal, and potential anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its applications in drug development.

- Molecular Formula : C₁₂H₂₂FNO₃

- Molecular Weight : 247.31 g/mol

- IUPAC Name : Tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate

The mechanism of action for tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro group enhances metabolic stability and may improve pharmacokinetic profiles by participating in hydrogen bonding and electrostatic interactions with biological targets .

Antibacterial and Antifungal Properties

Research indicates that piperidine derivatives exhibit significant antibacterial and antifungal activities. Tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate has been studied for its potential efficacy against various microbial strains. In vitro assays have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Potential

Recent studies have explored the anticancer properties of piperidine derivatives, including this compound. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The unique structural features of tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate may contribute to enhanced interactions with cancer cell targets, potentially leading to improved therapeutic outcomes .

Research Findings

Several key studies highlight the biological activity of tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate:

Case Study 1: Antibacterial Activity

In a controlled study examining various piperidine derivatives, tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate was found to exhibit potent antibacterial effects comparable to established antibiotics. The study utilized disk diffusion methods to assess efficacy against multiple bacterial strains, confirming its potential as a lead compound for further development .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound, where it was tested against several cancer cell lines. The results indicated that it induced apoptosis in a dose-dependent manner, with specific pathways being activated that led to cell death. This study suggests that further exploration into its mechanism could yield valuable insights for cancer therapy .

Q & A

Q. What are the key structural features and functional groups of tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate, and how do they influence reactivity?

The compound contains a piperidine ring with a tert-butyl carbamate protecting group at the 1-position and a 1-fluoro-2-hydroxyethyl substituent at the 4-position. The fluorine atom introduces electronegativity, influencing hydrogen bonding and steric effects, while the hydroxyl group enables hydrogen bonding and participation in nucleophilic reactions. The tert-butyl group provides steric protection, stabilizing the carbamate during synthesis .

Q. What synthetic strategies are commonly employed to prepare tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate?

A multi-step approach is typical:

Piperidine functionalization : Introduce the hydroxyethyl group via nucleophilic substitution or Grignard addition.

Fluorination : Use agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to replace hydroxyl with fluorine.

Carbamate protection : React with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Q. How can researchers purify tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate effectively?

Q. What analytical techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~1.4 ppm for tert-butyl protons).

- HRMS : Verify molecular weight (C₁₂H₂₂FNO₃, [M+H]⁺ = 248.166).

- FTIR : Peaks at ~1700 cm⁻¹ (C=O, carbamate) and ~3400 cm⁻¹ (O-H stretch) .

Advanced Research Questions

Q. How can synthesis yields be optimized for tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate?

Q. How should researchers resolve contradictions in spectroscopic data during structural validation?

Q. What experimental conditions destabilize tert-butyl 4-(1-fluoro-2-hydroxyethyl)piperidine-1-carboxylate?

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to assess binding affinity.

- MD simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) over 100 ns trajectories .

Q. What strategies identify and mitigate byproducts in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.